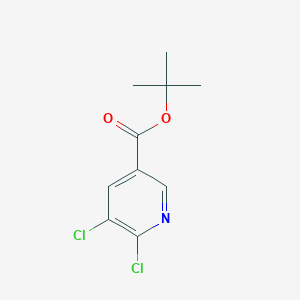

Tert-butyl 5,6-dichloronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

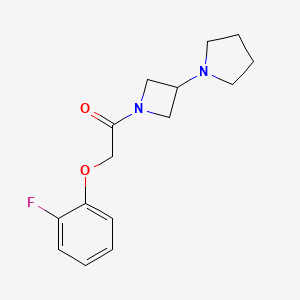

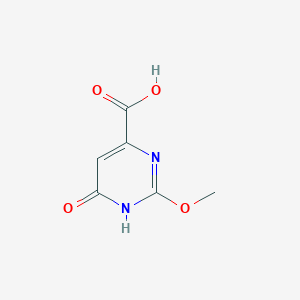

Tert-butyl 5,6-dichloronicotinate is an organic compound . It contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of Tert-butyl 5,6-dichloronicotinate includes a total of 26 bonds; 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Scientific Research Applications

Biosynthesis and Catalytic Applications

- Biosynthesis of Key Intermediates : tert-Butyl compounds, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, are pivotal in the synthesis of statins like atorvastatin and rosuvastatin. Research has shown that carbonyl reductase from Rhodosporidium toruloides demonstrates exceptional activity in biosynthesis processes, offering high yields and enantioselectivity in both mono and biphasic media (Liu et al., 2018).

- Catalytic Asymmetric Oxidation : The catalytic asymmetric oxidation of tert-butyl disulfide has been explored to synthesize tert-butanesulfinamides and tert-butyl sulfoxides, showcasing the potential of these compounds in generating chiral sulfinyl derivatives with high enantiomeric excess and yields (Cogan et al., 1998).

Antioxidant Properties and Environmental Interactions

- Antioxidant Activity in Polymers : 2,6-Di-(tert-butyl)-4-methylphenol, a related antioxidant, has been studied for its role in polyethylene film protection. An oxidation product identified as 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone from aged polyethylene film highlights the compound's environmental stability and potential for discoloration prevention (Daun et al., 1974).

Chemical Synthesis and Reactivity

- Efficient Amination Methods : The synthesis of tert-butyl 6-aminonicotinate via an efficient one-pot method demonstrates the chemical versatility of tert-butyl 5,6-dichloronicotinate derivatives. This methodology underlines the utility in synthesizing heteroaryl amines, showcasing significant yields and the simplicity of the reaction process (Kandalkar et al., 2013).

Environmental Safety and Toxicology

- Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, have been scrutinized for their environmental occurrence, human exposure, and toxicity. Despite their widespread use for oxidative prevention, concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity have been raised, urging the need for further research and the development of safer alternatives (Liu & Mabury, 2020).

properties

IUPAC Name |

tert-butyl 5,6-dichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAFQWVWXRQGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)

![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)

![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)

![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)